N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a heterocyclic molecule featuring a benzodioxole moiety, a 2-oxo-1,2-dihydropyridine core, and a pyrrolidine sulfonyl group.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c23-18(20-11-14-5-6-15-16(10-14)28-13-27-15)12-21-7-3-4-17(19(21)24)29(25,26)22-8-1-2-9-22/h3-7,10H,1-2,8-9,11-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYGXASJPILPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of pyrrolidine using sulfonyl chlorides under basic conditions.
Construction of the Dihydropyridine Moiety: This is often accomplished via Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzodioxole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Benzodioxole/Acetamide Motifs
D-19 (1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide)
- Key Differences : Replaces the acetamide linker with a pyrrole carboxamide and lacks the pyrrolidine sulfonyl group.
- Implications : The absence of a sulfonyl group may reduce hydrophilicity compared to the target compound. The pyrrole ring in D-19 could alter binding specificity in biological targets .
Compound 14 (N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide)
Analogues with Sulfonyl or Sulfonamide Groups
Compound 11p (SHELX-related structure)
- Features: Contains a sulfonamide group (pyrrolidine-1-sulfonyl) similar to the target compound but within a diazepinone scaffold.
Analogues with Pyrrolidinone/Acetamide Linkers
Compound 13 (4-{1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone)
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Research Findings and Limitations
- Binding Affinity : Sulfonyl groups (as in the target compound and 11p) are associated with enhanced protein binding in related studies, though direct data for the target compound is lacking .
- Thermal Stability : Compounds with benzimidazole cores (e.g., 14) exhibit higher decomposition temperatures (>200°C), suggesting greater stability than dihydropyridine-based analogs .
- Limitations: No direct pharmacological or crystallographic data (e.g., SHELX refinement ) are available for the target compound, necessitating further experimental validation.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O6S |
| Molecular Weight | 484.5 g/mol |
| CAS Number | 950261-82-2 |
| SMILES | O=C(Cn1c(=O)cnc2cc(S(=O)(=O)N3CCCCC3)ccc21)NCc1ccc2c(c1)OCO2 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing piperidine moieties demonstrate strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly in relation to acetylcholinesterase (AChE). Compounds within this class have been evaluated for their ability to inhibit AChE and urease, showing promising results in vitro . The inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's.
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes and receptors. These interactions can influence various biological pathways including signal transduction and metabolic processes .
Synthesis and Biological Evaluation
A study focusing on the synthesis of related compounds highlighted the use of multicomponent reactions (MCRs) to create biologically active molecules. The synthesized compounds were subjected to biological assays that demonstrated their efficacy against specific targets .
Pharmacological Applications
Research has indicated that compounds with similar structures are being explored for their therapeutic potential in treating conditions such as hypertension and cancer. For example, certain derivatives have shown promise as ROCK inhibitors with nanomolar binding affinities .
Comparative Studies
A comparative analysis of various synthesized compounds revealed that those with a pyrrolidine sulfonamide structure exhibited enhanced biological activity compared to their counterparts lacking this moiety. This suggests that the structural features significantly influence the pharmacological profile .
Q & A
Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis involves three key steps:
Amide bond formation : Reacting the benzodioxolylmethyl amine with a chloroacetyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) at 50–60°C .
Sulfonylation : Introducing the pyrrolidine sulfonyl group via nucleophilic substitution using pyrrolidine sulfonyl chloride in anhydrous THF at 0–5°C to minimize side reactions .
Cyclization : Facilitating the dihydropyridinone ring closure under reflux in ethanol with catalytic piperidine .
Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Table 1: Key Synthetic Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Amide Coupling | K₂CO₃, DMF, 50–60°C | Form acetamide backbone | |
| Sulfonylation | Pyrrolidine sulfonyl chloride, THF, 0–5°C | Introduce sulfonyl group | |
| Cyclization | Ethanol, piperidine, reflux | Dihydropyridinone ring closure |
Q. Which analytical techniques are essential for confirming structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify regiochemistry of the benzodioxole and pyrrolidine sulfonyl groups (e.g., δ 5.9–6.1 ppm for benzodioxole protons; δ 3.2–3.5 ppm for pyrrolidine CH₂) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile/water) .
Q. What biological targets or pathways are hypothesized for this compound?
Methodological Answer: The compound’s sulfonamide and dihydropyridinone moieties suggest potential inhibition of:
- Enzymes : Serine proteases (e.g., thrombin) or kinases via sulfonamide-mediated hydrogen bonding .
- Receptors : GPCRs (e.g., adenosine A₂A) due to structural similarity to known ligands .
Experimental Validation : - Perform in vitro enzyme inhibition assays (IC₅₀ determination).
- Use surface plasmon resonance (SPR) to measure binding affinity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Design of Experiments (DOE) : Screen solvents (DMF vs. acetonitrile), bases (K₂CO₃ vs. Et₃N), and temperatures (0°C vs. RT) using a fractional factorial design .
- Microwave-Assisted Synthesis : Reduce cyclization time from 12 hours to 30 minutes at 100°C .
- Catalytic Additives : Use 5 mol% DMAP to accelerate sulfonylation .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays : Confirm activity via fluorescence polarization (FP) if ELISA results are inconsistent .
- Purity Reassessment : Use LC-MS to detect trace impurities (e.g., unreacted sulfonyl chloride) that may interfere .
- Off-Target Screening : Perform a kinase panel (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
Q. What computational strategies predict target interactions and binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model the compound into ATP-binding pockets (PDB: 1ATP) .
- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding (accuracy ±1 kcal/mol) .
Q. How to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH at 37°C for 24 hours; monitor via HPLC .
- Oxidative Stress : Treat with 3% H₂O₂; track sulfone formation using LC-MS .
- Plasma Stability : Incubate in human plasma (37°C, 1 hour); quantify parent compound via UPLC-QTOF .
Q. How to design structure-activity relationship (SAR) studies for modifying specific moieties?
Methodological Answer:
- Pyrrolidine Sulfonyl Modifications : Replace pyrrolidine with piperidine or morpholine via nucleophilic substitution (e.g., using CDI as coupling agent) .
- Benzodioxole Substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) via Friedel-Crafts acylation .
- Acetamide Linker Optimization : Substitute methyl groups with cyclopropyl to enhance metabolic stability .
Q. Table 2: SAR Design Strategies
| Modification Site | Strategy | Expected Impact | Reference |
|---|---|---|---|
| Pyrrolidine sulfonyl | Replace with piperidine | Altered enzyme selectivity | |
| Benzodioxole ring | Introduce -NO₂ at C4 | Enhanced electron deficiency | |
| Acetamide linker | Cyclopropyl substitution | Improved metabolic stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
